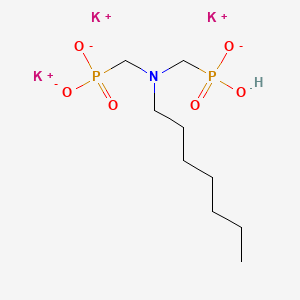
Tripotassium hydrogen ((heptylimino)bis(methylene))bisphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tripotassium hydrogen ((heptylimino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C9H19K3NO6P2 and a molecular weight of 416.493 g/mol . This compound is known for its unique structure, which includes a heptylimino group and bisphosphonate moieties. It is commonly used in various scientific and industrial applications due to its chemical properties.
Preparation Methods
The synthesis of tripotassium hydrogen ((heptylimino)bis(methylene))bisphosphonate involves several steps. One common method includes the reaction of heptylamine with formaldehyde and phosphorous acid, followed by neutralization with potassium hydroxide. The reaction conditions typically involve controlled temperatures and pH levels to ensure the formation of the desired product .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated systems to enhance yield and purity.
Chemical Reactions Analysis
Tripotassium hydrogen ((heptylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phosphonate derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced phosphonate compounds.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted bisphosphonates.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halogens. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Tripotassium hydrogen ((heptylimino)bis(methylene))bisphosphonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other phosphonate compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of bone-related diseases due to its bisphosphonate structure.
Mechanism of Action
The mechanism of action of tripotassium hydrogen ((heptylimino)bis(methylene))bisphosphonate involves its interaction with molecular targets and pathways. The bisphosphonate moieties in the compound allow it to bind to hydroxyapatite in bone tissue, inhibiting osteoclast-mediated bone resorption. This mechanism is similar to other bisphosphonates, where the compound attaches to bone surfaces and impairs osteoclast function, leading to reduced bone resorption and increased bone density .
Comparison with Similar Compounds
Tripotassium hydrogen ((heptylimino)bis(methylene))bisphosphonate can be compared with other similar compounds, such as:
Tripotassium hydrogen ((hexylimino)bis(methylene))bisphosphonate: This compound has a similar structure but with a hexyl group instead of a heptyl group.
Tripotassium hydrogen ((octylimino)bis(methylene))bisphosphonate: This compound has an octyl group and shares similar characteristics with the heptylimino derivative.
The uniqueness of this compound lies in its specific heptylimino group, which may impart distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
94230-79-2 |
|---|---|
Molecular Formula |
C9H20K3NO6P2 |
Molecular Weight |
417.50 g/mol |
IUPAC Name |
tripotassium;[heptyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate |
InChI |
InChI=1S/C9H23NO6P2.3K/c1-2-3-4-5-6-7-10(8-17(11,12)13)9-18(14,15)16;;;/h2-9H2,1H3,(H2,11,12,13)(H2,14,15,16);;;/q;3*+1/p-3 |
InChI Key |
UREIUGWBHAULJK-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCN(CP(=O)(O)[O-])CP(=O)([O-])[O-].[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















